molecular formula C10H18N2O2 B592235 tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 869494-16-6

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B592235
CAS No.: 869494-16-6
M. Wt: 198.266
InChI Key: OUFBVDKNEWUFHP-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound with the molecular formula C10H18N2O2. It is known for its unique structure, which includes a tert-butyl ester group and a diazabicycloheptane core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,6-diazabicyclo[3.1.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites of enzymes, inhibiting their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-5-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-4-carboxylate

Uniqueness

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific substitution pattern on the diazabicycloheptane core. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBVDKNEWUFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735564
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869494-16-6
Record name tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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